Ethylpropionyl acetate
Overview
Description
Ethyl propionylacetate, also known as Ethyl 3-oxovalerate, is a chemical compound with the linear formula CH3CH2COCH2COOC2H5 . It has a molecular weight of 144.17 . It has been used in the synthesis of 1-ethyl- and 1-n-propyl-1,3,4,9-tetrahydropyrano .
Molecular Structure Analysis
The molecular structure of Ethyl propionylacetate is represented by the linear formula CH3CH2COCH2COOC2H5 . The InChI key for Ethyl propionylacetate is UDRCONFHWYGWFI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl propionylacetate is a liquid with a refractive index of n20/D 1.422 (lit.) . It has a boiling point of 83-84 °C/12 mmHg (lit.) and a density of 1.012 g/mL at 25 °C (lit.) .Scientific Research Applications
Antimicrobial and Antioxidant Properties
Ethylpropionyl acetate, through its derivative forms such as ethyl acetate, has demonstrated significant antimicrobial and antioxidant properties. A study focused on the ethyl acetate crude extract of Streptomyces parvulus VITJS11, revealing its substantial antifungal activity against Aspergillus species and notable antibacterial activity against certain bacteria. Additionally, this extract exhibited strong antioxidant potential and cytotoxic effects on HepG2 cell lines, indicating its therapeutic potential in treating microbial infections (Naine, Devi, Mohanasrinivasan, & Vaishnavi, 2015).
Polymerization Applications
In the field of polymer science, ethylpropionyl acetate derivatives like ethyl iodoacetate have been used as transfer agents in controlled/living radical polymerization of vinyl acetate. This process successfully synthesized poly(vinyl acetate) with predetermined molecular weight and relatively low polydispersity, showcasing its utility in materials science (Iovu & Matyjaszewski, 2003).
Spectroscopic Studies and Oxidation Mechanisms
Ethylpropionyl acetate, specifically ethyl acetate, has been a subject of interest in spectroscopic studies. Investigations into the OH-induced oxidation mechanisms of ethyl acetate highlighted the formation of various products, elucidating the oxidation schemes and confirming the specific reactivity of acetates (Picquet-Varrault, Doussin, Durand-Jolibois, & Carlier, 2001).
Biotechnological Production and Environmental Impact
Ethylpropionyl acetate's derivative, ethyl acetate, is an environmentally friendly solvent with numerous industrial applications. Studies have explored the biotechnological production of ethyl acetate by yeasts as an alternative to energy-intensive petrochemical processes. This approach could be applied to large-scale production from renewable resources, highlighting the compound's environmental benefits (Löser, Urit, & Bley, 2014; Zhang et al., 2020).
Anti-Inflammatory Activities
Research has also delved into the anti-inflammatory activities of ethyl acetate fractions of various plants. These studies have identified the potential of ethyl acetate fractions in reducing inflammation and pain, supported by their effects on various biochemical markers and enzymes (Liao et al., 2013; Nualkaew et al., 2009).
Process Optimization in Chemical Engineering
Ethylpropionyl acetate, through its derivatives, is central in the optimization of various chemical processes. Investigations into the reactive distillation process of ethyl acetate synthesis have been conducted, providing insights into process variables and operational feasibility (Kenig et al., 2001).
Substitutes in Medical Techniques
Ethyl acetate has been evaluated as a substitute solvent in certain medical techniques, demonstrating comparable or better performance than traditional solvents. This substitution indicates its potential in enhancing the safety and effectiveness of medical procedures (Young et al., 1979).
Safety And Hazards
Future Directions
properties
IUPAC Name |
acetyl pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-4-5-7(9)10-6(2)8/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOQAUOJSQUGLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620109 | |
Record name | Acetic pentanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylpropionyl acetate | |
CAS RN |
15224-07-4 | |
Record name | Acetic pentanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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